2-Hydrazinyl-4,6-dimethoxypyrimidine

描述

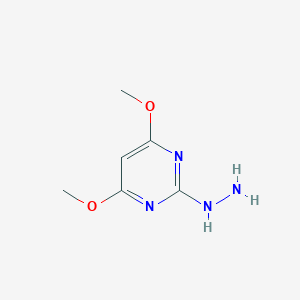

Structure

3D Structure

属性

IUPAC Name |

(4,6-dimethoxypyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKILCAADKPWDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560806 | |

| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13223-30-8 | |

| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Hydrazinyl 4,6 Dimethoxypyrimidine

Condensation Reactions of the Hydrazine (B178648) Moiety

The presence of the hydrazine group (-NHNH2) makes 2-hydrazinyl-4,6-dimethoxypyrimidine a potent binucleophile. It readily reacts with dicarbonyl compounds and other related species to form new heterocyclic rings, primarily through cyclocondensation mechanisms.

A significant area of study involves the reaction of this compound with 1,3-dicarbonyl compounds, which leads to the formation of pyrazoline and pyrazole derivatives. These five-membered nitrogen-containing heterocycles are of considerable interest in medicinal and materials chemistry.

The reaction between this compound and trifluoromethyl-β-diketones has been investigated under various conditions. researchgate.net When the reaction is conducted in a neutral medium, the primary products are 5-hydroxy-5-trifluoromethylpyrazolines, particularly when the β-diketone contains alkyl or heteroaryl substituents. researchgate.net However, in the case of aryl-substituted trifluoromethyl-β-diketones, the reaction in neutral conditions yields a mixture of two products: the major product being 5-hydroxy-5-trifluoromethylpyrazolines and the minor product being 3-trifluoromethylpyrazoles. researchgate.net

The conditions under which the condensation reaction is performed have a profound impact on the regioselectivity and the distribution of the final products. A distinct shift in the reaction outcome is observed when moving from neutral to acidic conditions. researchgate.net

Neutral Conditions: In a neutral medium (such as refluxing ethanol), the reaction of this compound with aryl-trifluoromethyl-β-diketones predominantly yields 5-hydroxy-5-trifluoromethylpyrazolines, along with smaller amounts of 3-trifluoromethylpyrazoles. researchgate.net The formation of the pyrazoline intermediate is the favored pathway.

Acidic Conditions: The introduction of a few drops of a strong acid, such as H₂SO₄, dramatically alters the regioselectivity of the reaction. researchgate.net Under these acidic conditions, the formation of 5-hydroxy-5-trifluoromethylpyrazolines is suppressed. Instead, the reaction proceeds to yield the corresponding regioisomeric 5-trifluoromethylpyrazoles as the main products. researchgate.net This change is attributed to the acid-catalyzed dehydration of the intermediate pyrazoline, which drives the reaction towards the formation of the more stable aromatic pyrazole ring.

The table below summarizes the product distribution for the reaction with an aryl-trifluoromethyl-β-diketone under different conditions.

| Condition | Major Product | Minor Product |

| Neutral | 5-Hydroxy-5-trifluoromethylpyrazoline | 3-Trifluoromethylpyrazole |

| Acidic | 5-Trifluoromethylpyrazole | - |

Further studies have revealed a correlation between the electronic nature of the substituents on the aryl ring of the trifluoromethyl-β-diketone and the resulting product composition when the reaction is carried out in neutral conditions. researchgate.net

The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring of the diketone leads to an increase in the relative ratio of the 5-hydroxy-5-trifluoromethylpyrazoline product compared to the reaction with an unsubstituted phenyl ring. researchgate.net Conversely, the presence of electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring decreases the ratio of the hydroxypyrazoline product, favoring the formation of the pyrazole. researchgate.net

This effect can be rationalized by the influence of the substituent on the electrophilicity of the carbonyl carbons in the β-diketone, which in turn affects the kinetics of the initial nucleophilic attack and subsequent cyclization steps.

The table below illustrates the effect of substituents on the product ratio in neutral media.

| Substituent on Phenyl Ring | Group Type | Effect on Hydroxypyrazoline Ratio |

| Electron-withdrawing (e.g., -NO₂) | Deactivating | Increases |

| Unsubstituted (-H) | Neutral | Baseline |

| Electron-donating (e.g., -OCH₃) | Activating | Decreases |

The hydrazine moiety of this compound can undergo condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction typically involves refluxing the reactants in an alcoholic solvent, sometimes with a catalytic amount of acid. mdpi.comijfans.org The formation of the carbon-nitrogen double bond (C=N) is a characteristic transformation for hydrazines and provides a versatile synthetic route to a wide array of derivatives. researchgate.net These Schiff bases are valuable intermediates in organic synthesis and have been studied for their coordination chemistry and potential biological activities. mdpi.comnih.gov

This compound also reacts with β-ketonitriles. researchgate.net These reactions provide a direct route to the synthesis of 5-aminopyrazole derivatives. The reaction typically proceeds by grinding the reactants together, often in the presence of an acid catalyst like p-toluenesulfonic acid, in a solvent-free environment. researchgate.net The initial condensation is followed by an intramolecular cyclization and tautomerization to yield the stable 1-(4,6-dimethoxypyrimidin-2-yl)-5-amino-3-arylpyrazole product. These 5-aminopyrazoles can then be further functionalized, for example, by acylation of the amino group. researchgate.net

Formation of Pyrazoline and Pyrazole Derivatives

Cyclization Reactions to Form Fused Heterocyclic Systems

The presence of the hydrazinyl group at the 2-position of the 4,6-dimethoxypyrimidine core provides a reactive site for the construction of fused heterocyclic rings. These reactions are of significant interest as they lead to the formation of novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science.

The reaction of 2-hydrazinopyrimidines with appropriate one-carbon synthons is a common strategy for the synthesis of s-triazolo[4,3-a]pyrimidines. For instance, the cyclization of 4-hydrazino-2-(methylthio)thieno[2,3-d]pyrimidine with reagents such as formic acid, acetic acid, cyanogen bromide, and carbon disulfide has been shown to produce the corresponding triazolo[4,3-c] isomers researchgate.net. While specific studies detailing the reaction of this compound with a broad range of one-carbon donors are not extensively documented in the reviewed literature, the general reactivity pattern of hydrazinopyrimidines suggests that similar cyclization reactions are feasible. These reactions typically proceed through an initial condensation to form a hydrazone-like intermediate, followed by an intramolecular cyclization and dehydration or elimination to yield the fused triazole ring.

Fused pyrimidine-triazole systems, such as the s-triazolo[4,3-a]pyrimidines, can undergo rearrangement reactions to form more thermodynamically stable isomers. The most prominent of these is the Dimroth rearrangement, a well-documented isomerization in heterocyclic chemistry benthamscience.comnih.gov. This rearrangement typically involves the cleavage of the pyrimidine (B1678525) ring followed by rotation and re-cyclization to afford the isomeric s-triazolo[1,5-a]pyrimidine.

The Dimroth rearrangement can be influenced by several factors, including the presence of acid or base, heat, and the nature of substituents on the heterocyclic rings benthamscience.comnih.govresearchgate.net. For example, triazolo[4,3-c]thienopyrimidines have been observed to undergo Dimroth rearrangement to the corresponding [1,5-c] isomers under basic conditions, while being resistant to isomerization in acidic media researchgate.net. The presence of aliphatic substituents can also facilitate this type of rearrangement benthamscience.com. The general mechanism involves a ring-opening of the pyrimidine moiety, followed by a rotation of the side chain and subsequent ring-closure to form the more stable isomer. This isomerization leads to significant differences in the physical and spectroscopic properties of the resulting compounds, including their melting points and NMR spectra benthamscience.com.

The reaction of 2-hydrazinopyrimidines with cyanogen chloride provides a direct route to 3-amino-s-triazolo[4,3-a]pyrimidines. This reaction is a specific example of the general cyclization reactions discussed in section 3.2.1, where cyanogen chloride acts as the one-carbon synthon. The reaction proceeds via the formation of a cyano-hydrazinyl intermediate which then undergoes an intramolecular cyclization to form the fused triazole ring with an amino group at the 3-position. While the specific reaction of this compound with cyanogen chloride is not detailed in the provided search results, the reactivity of analogous hydrazinopyrimidines suggests this would be a viable synthetic route to 3-amino-5,7-dimethoxy-s-triazolo[4,3-a]pyrimidine.

The synthesis of tetrazole-containing pyrimidine derivatives can be achieved through various synthetic strategies. A common method for the formation of a tetrazole ring is the reaction of a nitrile with sodium azide. Alternatively, the reaction of hydrazinyl-substituted heterocycles with nitrous acid can lead to the formation of an azido group, which can then undergo intramolecular cyclization to a fused tetrazole ring. While the direct synthesis of a tetrazole-fused pyrimidine from this compound is not explicitly described in the available literature, the general principles of tetrazole synthesis suggest this as a potential transformation.

Nucleophilic Reactivity of the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.

The presence of two methoxy (B1213986) groups at the 4- and 6-positions of the pyrimidine ring in this compound has a significant impact on the electron density and reactivity of the ring system. The methoxy group is an electron-donating group through resonance, which increases the electron density of the pyrimidine ring. This increased electron density can influence the susceptibility of the ring to nucleophilic attack.

Anomalous Reaction Pathways and Mechanistic Elucidation

Alkylation Reactions of Pyrimidine Derivatives

Alkylation is a fundamental transformation for pyrimidine derivatives, used to synthesize a variety of novel scaffolds. nih.gov A significant challenge in the alkylation of pyrimidine systems, particularly pyrimidinones, is controlling the chemoselectivity between N-alkylation and O-alkylation. nih.gov Directing the reaction to furnish a single product often requires specific catalysts or the use of protecting groups. nih.gov

Various methods have been developed to achieve selective alkylation. One common approach involves the use of alkyl halides in the presence of a base. For example, the reaction of pyrimidin-2(1H)-one with iodinated pyrimidine derivatives in refluxing acetonitrile (MeCN) with potassium carbonate (K₂CO₃) as the base has been shown to produce O-alkylated products with high yields of up to 87%. nih.gov

An alternative strategy employs heterogeneous catalysis for selective N-alkylation. A mild and efficient method utilizes an ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst. ias.ac.in In this two-step, one-pot procedure, the pyrimidine is first silylated with hexamethyldisilazane (HMDS), followed by the addition of an alkylating agent (such as ethyl acetate bromide or propargyl bromide) and the catalyst in acetonitrile. ias.ac.in This process provides the desired N1-alkylated pyrimidines in excellent yields and is free from common side-products like N1,N3-dialkylated or O-alkylated compounds. ias.ac.in

Table 2: Examples of Alkylation Reactions of Pyrimidine Derivatives

| Reaction Type | Alkylating Agent | Catalyst/Base | Solvent | Outcome | Yield | Source |

| O-Alkylation | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | Selective O-alkylation | 87% | nih.gov |

| O-Alkylation | 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | Selective O-alkylation | 80% | nih.gov |

| N-Alkylation | Ethyl acetate bromide | AS@HTC | CH₃CN | Selective N1-alkylation | Excellent | ias.ac.in |

| N-Alkylation | Propargyl bromide | AS@HTC | CH₃CN | Selective N1-alkylation | Excellent | ias.ac.in |

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups present in 2-Hydrazinyl-4,6-dimethoxypyrimidine. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays absorption bands at frequencies characteristic of specific bonds.

The key functional groups in this compound give rise to distinct absorption bands. The hydrazinyl group (-NHNH₂) is characterized by N-H stretching vibrations, which typically appear as multiple bands in the 3200-3400 cm⁻¹ region. The pyrimidine (B1678525) ring itself exhibits characteristic C=N and C=C stretching vibrations between 1400 and 1650 cm⁻¹. The methoxy (B1213986) groups (-OCH₃) are identified by their C-H stretching vibrations around 2830-2950 cm⁻¹ and prominent C-O stretching bands in the 1050-1250 cm⁻¹ range.

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Hydrazinyl (-NHNH₂) | 3200 - 3400 |

| C-H Stretching (Aromatic) | Pyrimidine Ring | 3000 - 3100 |

| C-H Stretching (Aliphatic) | Methoxy (-OCH₃) | 2830 - 2950 |

| C=N & C=C Stretching | Pyrimidine Ring | 1400 - 1650 |

| N-H Bending | Hydrazinyl (-NHNH₂) | 1590 - 1650 |

| C-O Stretching | Methoxy (-OCH₃) | 1050 - 1250 |

This table is based on established vibrational frequencies for similar functional groups and pyrimidine derivatives. nih.govscielo.org.zaresearchgate.net

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR. It detects molecular vibrations that result in a change in polarizability. FT-Raman is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. For this compound, FT-Raman spectroscopy is especially useful for characterizing the vibrations of the pyrimidine ring. researchgate.net The symmetric "breathing" modes of the heterocyclic ring typically produce strong and sharp signals in the Raman spectrum. nih.govacs.org The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the molecule's vibrational framework. worldscientific.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgelte.hu For a compound like this compound, the presence of the pyrimidine ring, with its conjugated pi system, and heteroatoms (nitrogen and oxygen) with non-bonding lone pair electrons, gives rise to characteristic electronic transitions.

The primary transitions observed are π→π* and n→π. uzh.chyoutube.com The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in energy. libretexts.org The n→π* transitions involve the promotion of a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital. uzh.ch These transitions generally require less energy and occur at longer wavelengths compared to π→π* transitions within the same chromophore. uzh.ch

In studies of closely related 4,6-dihydrazone pyrimidine derivatives, strong absorption peaks were observed near 205 nm. mdpi.com These absorptions are attributed to a combination of n→π* and π→π* transitions originating from the C=N functional groups and the extensive conjugated system of the molecule. mdpi.com The methoxy and hydrazinyl substituents on the pyrimidine ring act as auxochromes, which can modify the energy of these transitions and the wavelength of maximum absorbance (λmax).

| Transition Type | Orbitals Involved | Typical Chromophore | Observed in Related Compounds |

| π → π | π bonding to π antibonding | Conjugated systems (C=C, C=N) | Yes, contributes to strong absorption in the UV region. mdpi.com |

| n → π | Non-bonding to π antibonding | Heteroatoms (N, O) with lone pairs adjacent to π-bonds | Yes, contributes to strong absorption in the UV region. mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. youtube.com The molecular formula for this compound is C6H10N4O2, giving it a monoisotopic mass of 170.0804 Da.

In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M•+) which can then undergo fragmentation. sapub.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation would likely proceed through several predictable pathways based on the stability of the resulting fragments. Common fragmentation patterns for pyrimidine derivatives involve the initial loss of side-chain functional groups followed by the decomposition of the more stable pyrimidine ring. sapub.org

Plausible fragmentation pathways could include:

Loss of the hydrazinyl group (-NHNH2): Cleavage of the C-N bond would lead to a fragment with the loss of 31 Da.

Loss of a methoxy group (-OCH3): This would result in a fragment with the loss of 31 Da.

Loss of a methyl radical (-CH3): Cleavage within the methoxy group would lead to a fragment with the loss of 15 Da.

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring itself would lead to smaller, characteristic ions.

| Fragment | Proposed Structure / Loss | Calculated m/z |

| [M]•+ | C6H10N4O2•+ | 170.08 |

| [M - •CH3]+ | Loss of a methyl radical | 155.06 |

| [M - •NHNH2]+ | Loss of a hydrazinyl radical | 139.06 |

| [M - •OCH3]+ | Loss of a methoxy radical | 139.07 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding is a dominant force in the crystal engineering of pyrimidine derivatives, directing molecular recognition and the formation of larger supramolecular structures. nih.govmdpi.com In co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with carboxylic acids, highly robust and predictable hydrogen-bonding patterns are observed. researchgate.netresearchgate.net

| Donor (D) — H | Acceptor (A) | D···A Distance (Å) | D—H···A Angle (°) | Reference |

| O—H | N (pyrimidine) | 2.603 (2) - 2.6808 (19) | 164 - 175 | researchgate.net |

| N—H | O (carboxyl) | 2.818 (2) | 169 | researchgate.net |

| N—H | N (pyrimidine) | 3.165 (2) | 164 | researchgate.net |

Examination of Pi-Pi Stacking Interactions

In the co-crystal of 2-amino-4,6-dimethoxypyrimidine with phthalic acid, the crystal structure features interpenetrating helical chains linked by π–π stacking. researchgate.net The analysis revealed a perpendicular separation between the pyrimidine rings of 3.332 Å and a centroid–centroid distance of 3.6424 (7) Å. researchgate.net Similarly, in a co-crystal with anthranilic acid, stacking interactions were observed between the pyrimidine ring and the aryl ring of the acid, with an interplanar distance of 3.430 Å and a centroid-centroid distance of 3.5436 (11) Å. nih.gov

| Interaction Parameter | Value (Å) | Crystal System | Reference |

| Perpendicular Separation | 3.332 | 2-amino-4,6-dimethoxypyrimidine–phthalic acid | researchgate.net |

| Centroid-Centroid Distance | 3.6424 (7) | 2-amino-4,6-dimethoxypyrimidine–phthalic acid | researchgate.net |

| Interplanar Distance | 3.430 | 2-amino-4,6-dimethoxypyrimidine–anthranilic acid | nih.gov |

| Centroid-Centroid Distance | 3.5436 (11) | 2-amino-4,6-dimethoxypyrimidine–anthranilic acid | nih.gov |

Studies on Dimerization and Supramolecular Assembly

The interplay of hydrogen bonding and π-π stacking interactions leads to the formation of well-defined dimers and higher-order supramolecular assemblies. beilstein-journals.orgnih.gov In several crystal structures, 2-amino-4,6-dimethoxypyrimidine molecules form centrosymmetric base pairs via a pair of N—H⋯N hydrogen bonds, creating another R2²(8) motif. nih.govnih.gov

These dimeric units can act as building blocks for more complex architectures. For instance, hydrogen bonds can link these dimers into one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.net These layers are then further stabilized by π-π stacking interactions, resulting in a robust three-dimensional supramolecular network. researchgate.net The study of these assemblies is critical for understanding crystal packing and for the rational design of new materials with specific solid-state properties. researchgate.net

Computational Chemistry in the Investigation of 2 Hydrazinyl 4,6 Dimethoxypyrimidine Systems

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. They offer a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like pyrimidine (B1678525) derivatives.

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The geometry of 2-Hydrazinyl-4,6-dimethoxypyrimidine can be optimized using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, to find the most stable conformation (the true minimum on the potential energy surface). samipubco.comresearchgate.net This optimization process calculates the wave function and energy at an initial geometry and iteratively searches for a new geometry with lower energy until a minimum is reached. physchemres.org Once the optimized structure is obtained, various electronic properties, including the distribution of electron density, dipole moment, and molecular orbital energies, can be accurately calculated. samipubco.com These calculations are crucial for understanding the molecule's intrinsic characteristics and predicting its behavior in chemical reactions.

Selection of Appropriate Basis Sets in DFT Studies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For pyrimidine derivatives, Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed. jocpr.comjchemrev.com The "6-311G" part indicates the number of Gaussian functions used to describe the core and valence orbitals. The additions of "(d,p)" (polarization functions) and "++" (diffuse functions) are critical for accurately describing the electronic structure of molecules containing heteroatoms like nitrogen and oxygen, as they allow for more flexibility in the spatial distribution of electrons and are essential for modeling non-covalent interactions. jocpr.comresearchgate.net The selection of a functional and basis set is a critical step, as their appropriateness directly influences the precision of the computational results. samipubco.com

Electronic Structure Analysis

The analysis of the electronic structure provides a detailed picture of how electrons are distributed within the this compound molecule and how this distribution influences its properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. malayajournal.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests that the molecule is more reactive and can be easily excited. malayajournal.orgresearchgate.net For the closely related compound 2-amino-4,6-dimethoxypyrimidine (B117758), a DFT calculation revealed a HOMO-LUMO energy gap of 2.93 eV, indicating significant molecular stability. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dimethoxypyrimidine | -5.14 | -2.21 | 2.93 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Nhydrazine (B178648) | π* (C-N)ring | High | Intramolecular Charge Transfer |

| LP(1) Omethoxy (B1213986) | σ* (C-C)ring | Moderate | Hyperconjugation |

| LP(1) Nring | σ* (N-H)hydrazine | High | Intermolecular H-Bonding (in dimer) |

Note: This table is illustrative, showing expected interactions for this compound based on NBO principles.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface map illustrates the charge distribution in 3D space, identifying regions that are electron-rich or electron-poor. researchgate.netchemrxiv.org Typically, electron-rich regions, characterized by negative electrostatic potential (colored red to yellow), are susceptible to electrophilic attack. In contrast, electron-poor regions, with positive electrostatic potential (colored blue), are favorable for nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the hydrazine group, as well as the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic interaction. researchgate.net Positive potential would be expected around the hydrogen atoms, particularly those of the hydrazine group, making them susceptible to nucleophilic attack. researchgate.net

Intermolecular Interaction Characterization

The study of intermolecular interactions is fundamental to understanding the solid-state properties and molecular recognition processes of this compound. Computational methods allow for the detailed characterization and quantification of these forces.

The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), is a powerful method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. wikipedia.orgresearchgate.net This approach defines atoms as regions in space bounded by zero-flux surfaces of the gradient vector field of the electron density. wikipedia.orgwiley-vch.de By locating critical points in the electron density, AIM analysis can identify and characterize covalent bonds, hydrogen bonds, and other weak interactions.

For this compound, an AIM analysis would focus on the bond critical points (BCPs) for all atom-atom linkages. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the interactions. researchgate.net Covalent bonds typically show high ρ(r) and negative ∇²ρ(r) values, indicating charge concentration. In contrast, non-covalent interactions like hydrogen bonds (e.g., between the hydrazinyl N-H group and a pyrimidine nitrogen of a neighboring molecule) are characterized by lower ρ(r) and positive ∇²ρ(r) values, signifying charge depletion.

Table 1: Illustrative AIM Parameters for Bonds in this compound (Note: This table presents hypothetical data for illustrative purposes, demonstrating the expected outcomes of an AIM analysis.)

| Bond | Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |

|---|---|---|---|---|

| C=N (pyrimidine ring) | Covalent | ~0.35 | ~ -0.50 | ~ -0.45 |

| N-N (hydrazinyl) | Covalent | ~0.28 | ~ -0.30 | ~ -0.25 |

| N-H···N (intermolecular) | Hydrogen Bond | ~0.02 | ~ +0.08 | ~ -0.001 |

| C-H···O (intermolecular) | van der Waals | ~0.01 | ~ +0.05 | ~ +0.0005 |

Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to visualize and characterize non-covalent interactions (NCIs). chemrxiv.orgscielo.org.mxmdpi.com It is based on plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx This method generates 3D isosurfaces that reveal the spatial location of different interaction types.

In an RDG analysis of this compound, these isosurfaces would be colored to differentiate the nature of the interactions:

Blue isosurfaces would indicate strong, attractive interactions, such as the hydrogen bonds formed by the hydrazinyl (-NHNH₂) group.

Green isosurfaces would represent weak, attractive van der Waals interactions, which would be expected between the pyrimidine rings and methoxy groups of adjacent molecules. researchgate.net

Red isosurfaces would signify strong repulsive or steric clashes, which might occur in sterically hindered regions of the molecular packing. researchgate.netresearchgate.net

This visualization provides a clear and intuitive picture of how molecules interact in a condensed phase, highlighting the specific atoms and functional groups that dominate the intermolecular forces. mdpi.com

Hirshfeld surface analysis is a versatile tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus external to it (de) and internal to it (di) is calculated for each point.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: This table presents hypothetical data for illustrative purposes.)

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~45% | Represents the most abundant, though individually weak, van der Waals contacts. |

| N···H / H···N | ~25% | Primarily corresponds to strong N-H···N hydrogen bonds involving the hydrazinyl and pyrimidine groups. |

| C···H / H···C | ~15% | Weak van der Waals interactions involving the pyrimidine ring and methyl groups. |

| O···H / H···O | ~10% | Includes contacts from methoxy groups, potentially weak C-H···O hydrogen bonds. |

| Other (C···C, N···C, etc.) | ~5% | Minor contributions from other van der Waals contacts. |

Conformational Analysis

The flexibility of the hydrazinyl and methoxy substituents on the pyrimidine ring means that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is key to predicting its most stable three-dimensional structure.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. q-chem.comnih.gov This process, known as a "relaxed" scan, involves optimizing the rest of the molecular geometry at each step. joaquinbarroso.com

For this compound, PES scans would be performed by rotating key dihedral angles. Important scans would include:

Rotation around the C-N bond connecting the pyrimidine ring and the hydrazinyl group.

Rotation around the N-N bond of the hydrazinyl group.

Rotation around the C-O bonds of the two methoxy groups.

The resulting energy profile plots the relative energy against the dihedral angle, revealing energy minima that correspond to stable conformers and energy maxima that represent the transition states between them. researchgate.netresearchgate.net This analysis identifies the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase or in non-polar solvents.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool for designing new molecules with enhanced biological properties.

The process involves several steps. First, a dataset of pyrimidine derivatives with measured biological activity (e.g., enzyme inhibition, larvicidal activity) is compiled. scielo.brresearchgate.net Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices. nih.gov

Lipophilic descriptors: LogP (partition coefficient), polar surface area. researchgate.net

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Finally, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.govresearchgate.net A robust QSAR model, validated through internal and external cross-validation, can predict the activity of novel, unsynthesized pyrimidine derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published molecular docking studies specifically focused on this compound. While the broader class of pyrimidine derivatives has been the subject of numerous computational investigations to explore their potential as therapeutic agents, this particular compound has not been documented in such studies.

Research in computational drug design frequently employs molecular docking to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Studies on structurally related pyrimidine and hydrazone derivatives have shown engagement with a variety of biological targets, including kinases, proteases, and other enzymes implicated in diseases like cancer and infectious diseases. niscpr.res.innih.govnih.govresearchgate.net

For instance, molecular docking of pyrimidine-hydrazone hybrids has been used to investigate their interactions with targets such as the Epidermal Growth Factor Receptor (EGFR) and B-cell lymphoma 2 (Bcl-2), revealing key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. researchgate.netresearchgate.net Similarly, other pyrimidine derivatives have been docked against targets like phosphoinositide 3-kinases (PI3Ks) and microbial enzymes, demonstrating the versatility of the pyrimidine scaffold in ligand design. nih.gov

However, the specific influence of the 2-hydrazinyl and 4,6-dimethoxy substituents of the titular compound on ligand-target interactions remains unexplored in the available literature. The electronic and steric properties conferred by these groups would undoubtedly dictate the compound's binding profile, including its preferred protein targets and the nature of its interactions. Without dedicated molecular docking studies on this compound, any discussion of its specific ligand-target interactions, binding energies, or key interacting residues would be purely speculative.

The absence of such data highlights a gap in the current body of research and suggests an opportunity for future computational studies. Such an investigation would be necessary to elucidate the potential biological targets of this compound and to provide a rational basis for its further development in medicinal chemistry.

Data Tables

As no specific molecular docking data for this compound is available, a data table cannot be generated.

Advanced Academic Applications and Design Principles of Pyrimidine Hydrazines

Role as a Versatile Intermediate in Complex Heterocyclic Synthesis

2-Hydrazinyl-4,6-dimethoxypyrimidine serves as a crucial precursor in the field of organic chemistry, particularly in the construction of complex molecular architectures. Its utility stems from the presence of two key reactive sites: the nucleophilic hydrazinyl group and the pyrimidine (B1678525) core, which can be tailored for various cyclization reactions. This combination allows for the synthesis of a wide array of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

The designation of this compound as a "building block" is rooted in its capacity to react with a range of electrophilic partners to construct larger, more complex molecules. The hydrazinyl moiety (-NHNH2) is a potent binucleophile, meaning both nitrogen atoms can participate in reactions, leading to the formation of new rings.

The versatility of this compound is best demonstrated by the variety of nitrogen-containing heterocycles that can be synthesized from it. These heterocycles are central to the development of new therapeutic agents and functional materials ias.ac.inmdpi.com.

Pyrazoles and Pyrazolines: The reaction of 2-hydrazino-4,6-dimethylpyrimidine, a closely related analog, with trifluoromethyl-β-diketones has been studied under various conditions. In neutral conditions, this reaction typically yields 5-hydroxy-5-trifluoromethylpyrazolines. However, by introducing acidic conditions (e.g., a few drops of H2SO4), a change in regioselectivity is observed, leading to the formation of the corresponding 5-trifluoromethylpyrazoles researchgate.net. This demonstrates how reaction conditions can direct the synthesis towards different, but related, heterocyclic systems from the same starting materials.

Fused Triazole Systems: Another significant application is the synthesis of fused triazolopyrimidines. 2-Hydrazinylpyrimidines can react with various one-carbon electrophiles (such as cyanogen chloride or formic acid) to undergo cyclocondensation, forming the 1,2,4-triazole ring fused to the pyrimidine core rsc.org. This results in the formation of researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrimidines, a class of compounds investigated for a range of biological activities researchgate.netorganic-chemistry.orgfrontiersin.org. These fused systems are of significant interest as they are considered purine bioisosteres, capable of interacting with biological targets in a manner similar to endogenous nucleic acid bases ias.ac.innih.goved.ac.uk.

The table below summarizes examples of heterocycles synthesized using 2-hydrazinylpyrimidine precursors.

| Precursor | Reagent | Resulting Heterocycle | Reference |

| 2-Hydrazino-4,6-dimethylpyrimidine | Trifluoromethyl-β-diketones (Neutral conditions) | 5-Hydroxy-5-trifluoromethylpyrazoline | researchgate.net |

| 2-Hydrazino-4,6-dimethylpyrimidine | Trifluoromethyl-β-diketones (Acidic conditions) | 5-Trifluoromethylpyrazole | researchgate.net |

| 2-Hydrazinopyrimidine | Cyanogen Chloride | 3-Amino- researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrimidine | rsc.org |

| 2-Hydrazinopyrimidine | Acylating Agents | researchgate.netorganic-chemistry.orgnih.govTriazolo[4,3-a]pyrimidine | researchgate.net |

Strategies for Lead Optimization of Pyrimidine-Based Scaffolds in Drug Discovery Contexts

In drug discovery, a "lead" compound is a molecule that shows promising biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. Lead optimization is the iterative process of chemically modifying this lead compound to produce a viable drug candidate. Pyrimidine-based scaffolds are frequently the subject of such optimization efforts due to their prevalence in clinically approved drugs and their ability to interact with a wide range of biological targets, particularly protein kinases nih.govnih.govresearchgate.net.

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization patsnap.comyoutube.com. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For pyrimidine-based scaffolds, SAR studies often explore modifications at various positions of the pyrimidine ring.

Key SAR insights for pyrimidine derivatives include:

Substitution at the 2-, 4-, and 5-positions: These positions are frequently modified to explore interactions with the target protein. For kinase inhibitors, for example, a group at the 4-position often interacts with the "hinge region" of the ATP-binding pocket, which is crucial for inhibitory activity.

Introduction of Fused Rings: Fusing other heterocyclic rings, such as pyrazole or triazole, to the pyrimidine core can create more rigid structures that may fit better into a target's binding site, enhancing potency and selectivity ed.ac.uk. The pyrazolo[1,5-a]pyrimidine and researchgate.netorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrazine systems, for example, are common scaffolds in the design of kinase inhibitors frontiersin.orgnih.gov.

Modulation of Physicochemical Properties: Substituents are chosen not only to improve binding but also to fine-tune properties like solubility and lipophilicity. Adding polar groups can enhance aqueous solubility, while carefully selected lipophilic groups can improve membrane permeability.

The following table presents generalized SAR findings for pyrimidine-based kinase inhibitors.

| Modification Site | Common Substituents | General Impact on Activity |

| C2-Position | Amines, small alkyl groups | Can influence selectivity and solubility. |

| C4-Position | Anilines, ethers, heterocyclic rings | Crucial for hinge-binding in kinases; significantly impacts potency. |

| C5-Position | Halogens, small alkyls, nitriles | Can probe deeper into the binding pocket, affecting selectivity. |

| Ring Fusion | Pyrazole, Triazole, Pyrrole | Creates rigid scaffolds (e.g., Pyrazolo[3,4-d]pyrimidine) that mimic adenine, enhancing ATP-competitive inhibition. ed.ac.uk |

While building molecular complexity can enhance potency, there is often a trend towards "molecular obesity"—creating large, lipophilic molecules with poor drug-like properties (e.g., low solubility, high toxicity). Structural simplification is a powerful counter-strategy in lead optimization that involves systematically removing non-essential parts of a complex lead molecule nih.govresearchgate.net.

The primary goals of this strategy are:

Improve Pharmacokinetic Profiles: By removing unnecessary lipophilic groups or chiral centers, properties like solubility, absorption, and metabolism can be improved.

Enhance Synthetic Accessibility: Simpler molecules are generally easier, faster, and cheaper to synthesize, which is a major advantage in drug development.

Reduce Off-Target Effects: Large, complex molecules may bind to multiple unintended targets, leading to side effects. Simplification can increase selectivity and improve the safety profile.

This strategy is often applied to complex natural products or hits from high-throughput screening. For a pyrimidine-based lead, this might involve truncating a large, non-critical side chain or replacing a complex fused-ring system with a simpler, single ring that retains the key pharmacophoric features required for biological activity nih.govnih.gov.

Rational design utilizes structural information about the biological target to guide the design of new molecules. For pyrimidine analogues, this often involves computational methods and structure-based drug design (SBDD).

Key principles include:

Scaffold Hopping: This involves replacing the central pyrimidine core with a different, but functionally equivalent, heterocyclic system (an isostere) to discover new chemical space, improve properties, or secure novel intellectual property. The pyrazolo[3,4-d]pyrimidine scaffold is often considered a bioisostere of the purine ring system found in adenine ed.ac.uk.

Structure-Based Design: If a high-resolution crystal structure of the target protein (e.g., a kinase) with a bound ligand is available, designers can visualize the key interactions. This allows for the precise design of new pyrimidine analogues with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, thereby increasing potency and selectivity.

Fragment-Based Drug Discovery (FBDD): Small molecular fragments, including simple pyrimidines, are screened for weak binding to the target. Promising fragments are then grown or linked together in an iterative process, guided by structural information, to build a potent lead compound.

These design principles, combined with SAR and simplification strategies, provide a powerful toolkit for transforming a simple building block like this compound into highly optimized and potentially therapeutic molecules.

Application of Computational Chemistry in Modern Drug Design

The strategic use of computational chemistry has become indispensable in modern drug discovery, accelerating the journey from a preliminary "hit" to a viable drug candidate. For pyrimidine derivatives, including structures related to this compound, these computational methods provide profound insights into molecular interactions and properties, guiding the synthesis of more effective and safer therapeutic agents.

Table 1: AI/ML Applications in Pyrimidine-related Drug Discovery

| Technology | Application | Example | Outcome |

|---|---|---|---|

| Machine Learning Models | Prediction of ADMET profiles, binding affinity, and other molecular properties. patsnap.com | Learning complex structure-activity relationships for pyrimidine scaffolds. | Reduced number of synthesis cycles; lower time and cost. patsnap.com |

| Generative Models (e.g., GANs, VAEs) | De novo design of novel compounds with desired properties. patsnap.com | Designing new pyrimidine-based molecules from scratch. | Creation of optimized candidates with improved drug-like properties. patsnap.com |

| AI-Powered Screening | High-throughput virtual screening of compound libraries. nih.gov | Identification of a pyrazolo[1,5-a]pyrimidine derivative targeting TLR4. nih.gov | Discovery of a potent lead compound for inflammatory diseases. nih.gov |

| 3D-Informed AI/ML | Integration of 3D pharmacophoric features into predictive models. doaj.orgfrontiersin.org | Optimizing SYK inhibitors using the BIOVIA Generative Therapeutics Design (GTD) application. doaj.orgfrontiersin.org | Enhanced ability to address common problems in lead optimization. doaj.orgfrontiersin.org |

In silico screening and predictive modeling are foundational components of computational drug design, allowing researchers to evaluate vast numbers of virtual compounds before committing resources to their physical synthesis. nih.gov These methods are vital for identifying promising hits and optimizing lead compounds by predicting their biological activity and pharmacokinetic properties. nano-ntp.com

Molecular docking is a key in silico technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net For example, docking simulations were performed on pyridinyl-pyrimidine candidates to understand their binding interactions with the EGFR enzyme, a common target in cancer therapy. researchgate.net Such studies provide critical insights into the structure-activity relationship (SAR), guiding the rational design of more potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. In a study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed to correlate the structural features of the compounds with their cytotoxic activities against cancer cell lines. nih.gov These models successfully established a relationship that can be used to rationally design novel thienopyrimidines as highly potent and selective cytotoxic agents. nih.gov The integration of these computational predictions with experimental synthesis provides a robust framework for developing new molecules with potential therapeutic applications. nano-ntp.com

Table 2: Predictive Models for 2-Hydrazinyl-Pyrimidine Derivatives

| Model Type | Application | Target | Key Findings |

|---|---|---|---|

| 3D-QSAR (CoMFA & CoMSIA) | Investigate Structure-Activity Relationships (SAR) of antitumor agents. nih.gov | H460, HT-29, and MDA-MB-231 cancer cell lines. nih.gov | Generated models to guide the rational design of novel, potent, and selective thienopyrimidine-based cytotoxic agents. nih.gov |

| Molecular Docking | Predict binding modes and affinity of compounds to a biological target. researchgate.net | EGFR enzyme. researchgate.net | Identified key hydrogen bonding and hydrophobic interactions responsible for the inhibitory activity of thiazolopyrimidine derivatives. researchgate.net |

| ADME Prediction | In silico assessment of drug-likeness and pharmacokinetic properties. nih.govnih.gov | General drug development. | Showed appropriate drug-likeness and bioavailability assets for pyrimidine derivatives, aiding in the selection of candidates for further testing. researchgate.net |

Design of Aza Homologs and Bioisosteres for Research Purposes

The strategic modification of lead compounds through the principles of bioisosterism is a cornerstone of medicinal chemistry. mdpi.com Bioisosteres are atoms, ions, or molecules that have similar chemical or physical properties and, consequently, often exhibit similar biological properties. mdpi.com This approach is used to enhance a molecule's potency, selectivity, or pharmacokinetic profile. mdpi.com The pyrimidine scaffold itself is often considered a bioisostere for phenyl and other aromatic systems, offering improved medicinal chemistry properties. nih.gov

An "aza homolog" or "aza-analog" is a specific type of bioisostere where a carbon-hydrogen group (C-H) in a parent molecule, typically within an aromatic ring, is replaced by a nitrogen atom. mdpi.comnih.gov For example, replacing a benzene ring with a pyridine ring is a common aza-bioisosteric replacement. mdpi.com This substitution can introduce new hydrogen bonding capabilities, alter the molecule's basicity and solubility, and fine-tune its interaction with a biological target. mdpi.com In the design of calcium channel modulators, dihydropyrimidines serve as aza-analogs of nifedipine-type dihydropyridines. mdpi.com

The design of aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, has led to the development of novel and selective protease inhibitors. nih.gov Similarly, the pyridazine core, which is a bioisostere of a pyrimidine ring, is of high interest in both medicinal chemistry and agriculture for its diverse biological activities, including antibacterial and antifungal properties. mdpi.com The application of these design principles allows researchers to systematically modify structures like this compound to explore new chemical space and develop compounds with improved therapeutic or agrochemical potential.

Applications in Agrochemical Research and Development

The pyrimidine core is a critical structural motif in the development of modern agrochemicals, valued for its role in creating highly active and selective compounds. This compound, and more commonly its precursor 2-amino-4,6-dimethoxypyrimidine (B117758), are pivotal intermediates in the synthesis of several classes of herbicides and are explored in the development of fungicides.

2-Amino-4,6-dimethoxypyrimidine is a crucial building block for the synthesis of sulfonylurea herbicides. researchgate.netgoogle.com This class of herbicides is known for its high efficacy at low application rates and its favorable safety profile for mammals, as their biological target, the enzyme acetohydroxyacid synthase (AHAS) or acetolactate synthase (ALS), exists only in plants and microbes. researchgate.netnih.govnih.gov This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. researchgate.netnih.gov

In the synthesis of these herbicides, the 2-amino-4,6-dimethoxypyrimidine moiety is coupled with a substituted aryl sulfonyl isocyanate to form the characteristic sulfonylurea bridge. This pyrimidine ring is a key component of the final active molecule. Numerous commercial herbicides have been developed using this intermediate.

Table 4: Sulfonylurea Herbicides Synthesized from 2-Amino-4,6-dimethoxypyrimidine

| Herbicide Name | Application/Use | Reference |

|---|---|---|

| Nicosulfuron | Post-emergence control of grasses in maize. | google.comgoogle.com |

| Bensulfuron-methyl | Selective control of broadleaf weeds and sedges in rice fields. | google.com |

| Rimsulfuron | Control of grasses and broadleaf weeds in maize and potatoes. | google.com |

| Pyrazosulfuron-ethyl | Pre- and post-emergence control of weeds in rice paddies. | google.com |

The modification of the pyrimidine and triazine heterocycles in sulfonylurea herbicides is an active area of research aimed at developing new compounds with faster soil degradation rates and improved crop safety. nih.govnih.gov

The pyridazine core, a bioisostere of pyrimidine, is of significant interest in agriculture for its potential as a fungicide. mdpi.com Studies have shown that pyridazine derivatives can exhibit potent antifungal activity against various pathogenic fungi. mdpi.com This suggests that the broader class of diazine heterocycles, including pyrimidines, serves as a valuable scaffold for the development of novel fungicides. The strategy of using bioisosteric replacement, which is central to modern drug and agrochemical design, allows researchers to leverage the structural features of compounds like this compound to create new molecules with potential fungicidal properties. While its primary established role is in herbicide synthesis, the underlying pyrimidine structure remains a promising platform for exploring new fungicidal agents.

Utility in Material Science for Specialty Polymer and Resin Development

The integration of heterocyclic compounds into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, chemical resistance, and specific functionalities. While direct, documented applications of this compound in the synthesis of specialty polymers and resins are not extensively reported in publicly available literature, its unique molecular architecture, featuring both a reactive hydrazinyl group and a thermally stable pyrimidine core, presents significant theoretical potential for the creation of novel polymers. The design principles for such materials can be extrapolated from the known reactivity of its constituent functional groups.

The bifunctional nature of the hydrazinyl group (-NHNH2) allows it to act as a potent nucleophile in various polymerization reactions. This reactivity is the cornerstone of its potential utility in forming several classes of specialty polymers.

One of the primary theoretical applications of this compound is in the synthesis of specialty polyamides. The hydrazinyl group can react with dicarboxylic acids or their derivatives, such as diacyl chlorides, to form polyhydrazides. These polymers are analogues of polyamides and are known for their high thermal stability. The presence of the pyrimidine ring in the polymer backbone would be expected to further enhance this property. The methoxy (B1213986) groups on the pyrimidine ring could improve the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers.

The resulting polyhydrazide could then be subjected to a cyclodehydration reaction to form a polyoxadiazole, a class of polymers renowned for their exceptional thermal and chemical resistance. This two-step synthesis route is a common method for producing high-performance polymers.

Below is a hypothetical reaction scheme for the synthesis of a polyhydrazide and its subsequent conversion to a polyoxadiazole using this compound and a generic diacyl chloride.

This compound + ClOC-R-COCl → [-NH-NH-CO-R-CO-]n (Polyhydrazide)

Polyhydrazide --(Heat, Dehydration)--> [-C-N-N-C-R-]n (Polyoxadiazole)

The hydrazinyl moiety can also be utilized in the development of specialty resins, such as modified epoxy or isocyanate systems. In epoxy resins, the hydrazinyl group can act as a curing agent or a hardener. The two amine functionalities of the hydrazinyl group can react with the epoxide rings of the epoxy prepolymer, leading to a cross-linked, thermoset network. The incorporation of the dimethoxypyrimidine structure into the resin matrix could impart desirable characteristics such as increased char yield upon combustion, suggesting potential applications in flame-retardant materials.

The properties of polymers derived from pyrimidine hydrazines are anticipated to be influenced by the inherent characteristics of the pyrimidine ring. The nitrogen-rich pyrimidine heterocycle is known to contribute to high thermal stability and char formation. A comparative analysis of the thermal properties of polymers with and without a pyrimidine core illustrates this advantage.

| Polymer Type | Monomer without Pyrimidine Ring | Td5 (°C) of Resulting Polymer | Monomer with Pyrimidine Ring | Td5 (°C) of Resulting Polymer |

| Polyamide | Adipoyl chloride + Hexamethylenediamine | ~400 | Adipoyl chloride + 2,4-Diamino-6-phenylpyrimidine | ~450 |

| Polyhydrazide | Terephthaloyl chloride + Hydrazine (B178648) | ~420 | Terephthaloyl chloride + this compound (Hypothetical) | >450 (Estimated) |

Td5 represents the temperature at which 5% weight loss occurs, indicating the onset of thermal decomposition.

Furthermore, the design of polymers incorporating this compound can be guided by the desired end-use properties. For instance, the selection of the co-monomer can be tailored to achieve a specific balance of flexibility, solubility, and thermal performance. The use of aliphatic diacids would lead to more flexible polymers, while aromatic diacids would result in more rigid and thermally stable materials.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。